![molecular formula C5H4N4O B1436774 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one CAS No. 23431-04-1](/img/structure/B1436774.png)
1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Facile Synthesis of Derivatives: A study demonstrates the preparation of 1,2,3-Triazolo[4,5-b]pyridines through cyanoacetylation reactions, highlighting an efficient method for synthesizing these compounds (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).
- Cycloaddition Reactions: Another research focuses on the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, showcasing a method for producing these compounds with good yields and regioselectivity (Gao & Lam, 2008).
Antimicrobial Properties
- Potential Antimicrobial Agents: Some derivatives have been explored for their antimicrobial properties. For instance, certain pyrido-triazole-thiones derivatives exhibit promising antibacterial activities (Govori, Rifati, Leci, & Haziri, 2009).
- Synthesis and Biological Evaluation: Another study synthesizes thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, as potential antimicrobial and antitumor agents, although no significant antitumor activity was observed (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
Molecular Structure Analysis
- Vibrational Dynamics Study: A detailed analysis using density functional theory (DFT) was conducted to determine the molecular structure and vibrational energy levels of various triazolo[4,5-b]pyridine derivatives (Lorenc et al., 2007).
Miscellaneous Applications
- Condensation Reactions for Heterocycles Synthesis: The acid-catalyzed condensation involving aminosubstituted triazolopyrimidines demonstrates a method for the synthesis of diversely substituted polycyclic derivatives (Pyatakov et al., 2015).
- Metal-Free Synthesis of Triazolopyridines: A novel strategy for synthesizing biologically significant triazolopyridines through metal-free oxidative N-N bond formation was explored, featuring short reaction times and high yields (Zheng et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It’s worth noting that the appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Similar compounds have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
properties
IUPAC Name |
2,4-dihydrotriazolo[4,5-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-4-2-1-3-5(6-4)8-9-7-3/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITNPEDFWSPOMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NNN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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